molecular formula C20H13BrN4O6 B4727359 N-[3-bromo-5-[(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide

N-[3-bromo-5-[(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide

Cat. No.: B4727359
M. Wt: 485.2 g/mol
InChI Key: TVPZOIVQAVXVLO-UHFFFAOYSA-N
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Description

N-[3-bromo-5-[(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide is a complex organic compound featuring both nitro and amide functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of nitro groups and bromine atoms in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-bromo-5-[(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide typically involves multiple steps:

    Bromination: The bromine atom is introduced via bromination, often using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Amidation: The formation of the amide bond involves reacting the nitrobenzoyl chloride with an amine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-bromo-5-[(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

    Oxidation: Formation of oxidized derivatives, though less common.

Scientific Research Applications

N-[3-bromo-5-[(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its amide and nitro functional groups.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[3-bromo-5-[(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the amide bond can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3-methoxybenzamide
  • N-(4-bromophenyl)-4-methoxybenzamide
  • N-(4-bromophenyl)-2-methylbenzamide

Uniqueness

N-[3-bromo-5-[(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide is unique due to the presence of both nitro and amide groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in medicinal chemistry.

Properties

IUPAC Name

N-[3-bromo-5-[(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN4O6/c21-14-9-15(22-19(26)12-1-5-17(6-2-12)24(28)29)11-16(10-14)23-20(27)13-3-7-18(8-4-13)25(30)31/h1-11H,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPZOIVQAVXVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)Br)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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